

# "2-Bromo-1-(3-thienyl)-1-ethanone" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No.: B072342

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## Technical Guide: 2-Bromo-1-(3-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-Bromo-1-(3-thienyl)-1-ethanone**, focusing on its nomenclature, chemical identifiers, and relevant data for research and development purposes.

## Chemical Identity and Nomenclature

**2-Bromo-1-(3-thienyl)-1-ethanone** is a chemical compound containing a bromo-substituted ethanone group attached to a thiophene ring at the 3-position. Its chemical structure and nomenclature are foundational for its use in chemical synthesis and drug design.

## IUPAC Name

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(thiophen-3-yl)ethan-1-one[1].

## Synonyms

This compound is also known by several synonyms in literature and commercial listings. These include:

- 2-bromo-1-3-thienyl-1-ethanone[2]
- 2-bromo-1-thiophen-3-yl ethanone[2]
- 3-bromoacetylthiophene[2]
- 3-bromoacetyl thiophene[2]
- 2-bromo-1-(3-thienyl)ethanone[1]
- 2-bromo-1-thien-3-yl-1-ethanone[2]
- ethanone, 2-bromo-1-3-thienyl[2]

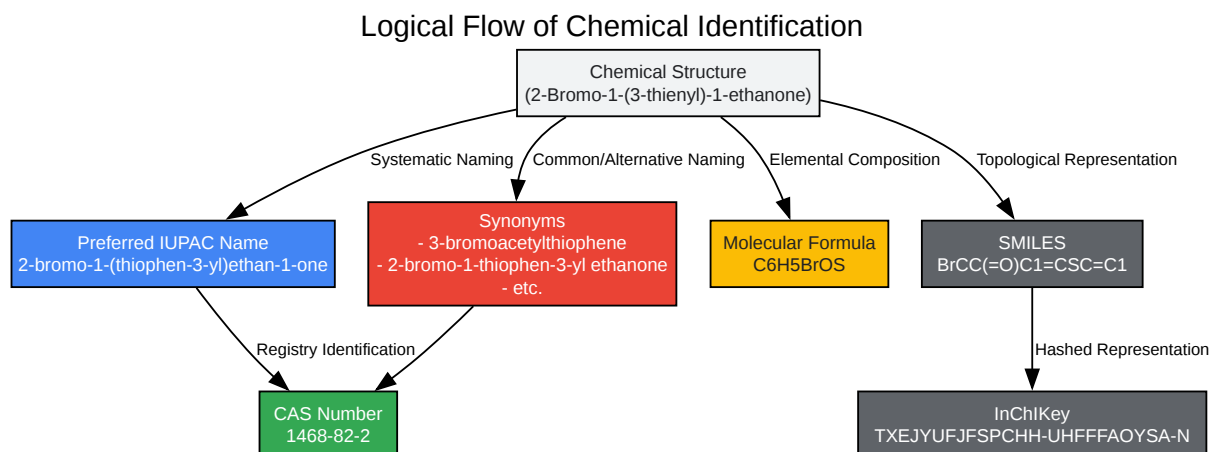
## Chemical and Physical Data

A summary of the key chemical identifiers and properties for **2-Bromo-1-(3-thienyl)-1-ethanone** is provided in the table below for easy reference and comparison.

| Identifier        | Value                       | Reference |
|-------------------|-----------------------------|-----------|
| CAS Number        | 1468-82-2                   | [1][2]    |
| Molecular Formula | C6H5BrOS                    | [1][2]    |
| Molecular Weight  | 205.07 g/mol                | [1][2]    |
| SMILES            | BrCC(=O)C1=CSC=C1           | [1]       |
| InChIKey          | TXEJYUFJFSPCHH-UHFFFAOYSA-N | [1][2]    |
| MDL Number        | MFCD02677695                | [2]       |

## Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the chemical structure and its various identifiers.



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Relationship between chemical structure and its identifiers.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-(3-thienyl)-1-ethanone** was not the primary focus of this guide, a general synthetic approach can be inferred from related chemical literature. The synthesis of similar alpha-bromoketones often involves the bromination of the corresponding ketone. For instance, the synthesis of 2-thiophene ethylamine, a related compound, involves the bromination of thiophene as an initial step[3]. A plausible synthetic route for **2-Bromo-1-(3-thienyl)-1-ethanone** would involve the bromination of 1-(3-thienyl)ethanone.

A general procedure would likely involve the following steps, which would require optimization for specific laboratory conditions:

- Starting Material: 1-(3-thienyl)ethanone.
- Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine.
- Solvent: An inert solvent, such as carbon tetrachloride or dichloromethane.

- Initiator: A radical initiator, such as benzoyl peroxide or AIBN, may be required if using NBS.
- Reaction Conditions: The reaction would likely be carried out under reflux with stirring for a specified period.
- Work-up: The reaction mixture would then be cooled, filtered, and the solvent removed under reduced pressure.
- Purification: The crude product would be purified, typically by recrystallization or column chromatography, to yield pure **2-Bromo-1-(3-thienyl)-1-ethanone**.

It is imperative for researchers to consult detailed synthetic procedures from peer-reviewed literature or established chemical synthesis databases for precise experimental conditions and safety precautions.

## Conclusion

This technical guide has provided a detailed overview of the IUPAC name, synonyms, and key chemical identifiers for **2-Bromo-1-(3-thienyl)-1-ethanone**. The structured presentation of this data is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

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## References

- 1. 2-BROMO-1-(THIOPHEN-3-YL)ETHAN-1-ONE | CAS 1468-82-2 [matrix-fine-chemicals.com]
- 2. 2-Bromo-1-(3-thienyl)-1-ethanone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

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